

discovery and history of piperazine-2,5-dione compounds

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Compound of Interest

Compound Name: 1-(2-Aminoethyl)piperazine-2,5-dione

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An In-depth Technical Guide to the Discovery and History of Piperazine-2,5-dione Compounds

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine-2,5-diones, also known as 2,5-diketopiperazines (DKPs), represent the smallest class of cyclic peptides and have emerged from relative obscurity as mere protein degradation artifacts to a position of prominence in medicinal chemistry. First discovered in the late 19th century, these conformationally rigid, proteolytically stable scaffolds are now recognized for their widespread natural occurrence and diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This technical guide provides a comprehensive overview of the historical milestones, synthetic evolution, and key biological insights into this important class of compounds. It details seminal experimental protocols, summarizes key quantitative data, and visualizes the underlying synthetic workflows and signaling pathways to serve as a foundational resource for professionals in drug discovery and development.

Introduction to Piperazine-2,5-diones

Piperazine-2,5-diones are six-membered heterocyclic compounds featuring two amide bonds, formed from the condensation of two α -amino acids.^[1] This structure, the simplest cyclic dipeptide, confers remarkable stability against enzymatic degradation compared to its linear counterparts.^{[2][3]} Initially dismissed as byproducts of protein metabolism, DKPs are now

understood to be crucial metabolic intermediates and a privileged scaffold in drug discovery.[4] Their rigid backbone allows for the precise orientation of side chains, facilitating interactions with a wide array of biological targets.[2] This structural feature, combined with their ability to cross cell membranes, makes them an attractive starting point for developing novel therapeutics.[5] DKPs are found in a vast range of natural sources, from microorganisms to mammals, and are also formed during the thermal processing of food.[1][4]

Historical Milestones: From Discovery to Recognition

The journey of piperazine-2,5-diones began in the late 1800s, with their initial discovery being a footnote in the early days of peptide chemistry. Once considered artifacts, their significance has been gradually unveiled over more than a century of research.

Table 1: Historical Timeline of Key Discoveries in Piperazine-2,5-dione Research

Year	Discovery or Milestone	Significance	Reference(s)
1880s	First discovery of cyclic dipeptides.	Initial identification of the chemical class.	[4]
1888	Synthesis of cyclo(Gly-Gly) by Curtius et al.	First documented synthesis of the parent DKP scaffold.	[6]
Early 1900s	Further studies by Emil Fischer.	Foundational work in peptide chemistry, though DKPs were often viewed as degradation products.	[4]
1938	First X-ray crystallography of a peptide bond.	The structure of 2,5-diketopiperazine was used to characterize the peptide bond for the first time.	[1]
1948	First synthesis of a 2,3-DKP reported.	Expansion of synthetic knowledge to other DKP regioisomers.	[4]
Mid-20th Cent.	Isolation of bioactive DKP natural products (e.g., Bicyclomycin).	Shift in perspective: DKPs recognized as biologically active molecules, not just artifacts.	[5]
Late 20th Cent.	Development of solid-phase synthesis methods.	Enabled the rapid and efficient synthesis of DKP libraries for screening and drug discovery.	[7][8]

Synthetic Evolution: Key Methodologies

The synthesis of the DKP scaffold has evolved from high-temperature condensations to sophisticated, high-yield solid-phase methods suitable for creating large combinatorial libraries.

Key Synthetic Approaches:

- **Solution-Phase Synthesis:** The earliest methods involved the self-condensation of amino acids or the intramolecular cyclization of linear dipeptides, often at high temperatures. For example, the parent piperazine-2,5-dione can be prepared by heating glycine in ethylene glycol.[\[9\]](#)[\[10\]](#)
- **Solid-Phase Synthesis (SPS):** This is the most common modern approach. A linear dipeptide is assembled on a solid support (resin), and subsequent cleavage is often accompanied by spontaneous intramolecular cyclization to release the DKP in high purity.[\[7\]](#) Microwave-assisted SPS can significantly shorten reaction times.[\[11\]](#)
- **Ugi/De-Boc/Cyclize (UDC) Method:** A powerful multi-component reaction strategy on a solid phase that allows for the rapid generation of diverse DKP libraries.[\[7\]](#)
- **Dieckmann Cyclization:** This intramolecular condensation reaction has also been adapted to form the piperazine-2,5-dione ring system from specifically designed acyclic precursors.[\[12\]](#)

Figure 1: General synthetic pathways to 2,5-diketopiperazines.

Physicochemical and Biological Properties

The DKP scaffold is a "biologically pre-validated" platform, exhibiting a wide range of activities.[\[4\]](#) Their conformational rigidity and resistance to proteolysis make them superior to linear peptides in many therapeutic contexts.[\[2\]](#)

Key Biological Activities:

- **Anticancer:** Many DKP derivatives show potent activity against various cancer cell lines.[\[2\]](#)[\[3\]](#) Plinabulin, a DKP derivative, has advanced to Phase 3 clinical trials for non-small cell lung cancer.[\[5\]](#)
- **Antimicrobial:** The DKP core is found in many natural antibiotics and quorum-sensing modulators.[\[4\]](#)[\[5\]](#)

- Antiviral: Certain derivatives have demonstrated potential as antiviral agents.[\[2\]](#)[\[13\]](#)
- Anthelmintic: The parent compound, piperazine, acts by paralyzing parasites via agonist effects on inhibitory GABA receptors, a mechanism distinct from vertebrates.[\[14\]](#)[\[15\]](#)

Table 2: Anticancer Activity (IC₅₀) of Selected Piperazine-2,5-dione Derivatives

Compound	Cancer Cell Line	IC ₅₀ (μM)	Key Structural Features	Reference(s)
Compound 11	A549 (Lung)	1.2	Naphthalen-1-ylmethylene and 2-methoxybenzylidene at C3/C6	[3]
Compound 11	HeLa (Cervical)	0.7	Naphthalen-1-ylmethylene and 2-methoxybenzylidene at C3/C6	[3]
Compound 6h	AsPC-1 (Pancreatic)	6.0	Tryptamine-piperazine conjugate	[16]
Derivative 17	KM12 (Colon)	<10 (GI% = -84.4)	Vindoline-piperazine conjugate with 4-trifluoromethylphenyl	[17]
(R)-2b	MDA-MB-231 (Breast)	21	2,6-Diketopiperazine derivative	[18]

Note: Data is presented for illustrative purposes. IC₅₀ values can vary based on experimental conditions.

Key Experimental Protocols

The following protocols are representative of common synthetic methods for preparing piperazine-2,5-diones.

Protocol: Synthesis of Piperazine-2,5-dione (cyclo(Gly-Gly)) via Thermal Condensation

This protocol is a classic solution-phase method for synthesizing the parent DKP scaffold from glycine.

Materials:

- Glycine
- Ethylene glycol
- Methanol
- Decolourising carbon
- Three-necked flask, reflux condenser, mechanical stirrer, thermometer, heating mantle

Procedure:

- Combine glycine (1.33 mol) and ethylene glycol (500 ml) in a 1-litre three-necked flask.[\[10\]](#)
- Fit the flask with a reflux condenser, a sealed mechanical stirrer, and a thermometer submerged in the liquid.[\[10\]](#)
- Heat the mixture to 175°C in a fume cupboard and maintain this temperature with continuous stirring for 1 hour.[\[10\]](#)
- Cool the reaction mixture to room temperature, then store overnight in a refrigerator to allow precipitation.[\[10\]](#)
- Centrifuge the suspension and decant the mother liquor. Transfer the solid to a Buchner funnel.[\[10\]](#)

- Wash the solid on the filter with cold methanol (approx. 200 ml) under gentle suction.[\[10\]](#)
- Recrystallize the crude product from boiling water (approx. 300 ml). Collect the crystals that form upon cooling.[\[10\]](#)
- For further purification, dissolve the crystals in hot water (350 ml), add decolourising carbon (4 g), and boil for 3 minutes.[\[10\]](#)
- Filter the hot suspension through a preheated Buchner funnel and cool the filtrate in an ice bath to obtain purified crystals of piperazine-2,5-dione.[\[10\]](#)

Protocol: General Solid-Phase Synthesis of a DKP Derivative

This protocol outlines a modern approach using solid-phase chemistry, which is highly adaptable for creating derivatives.

Materials:

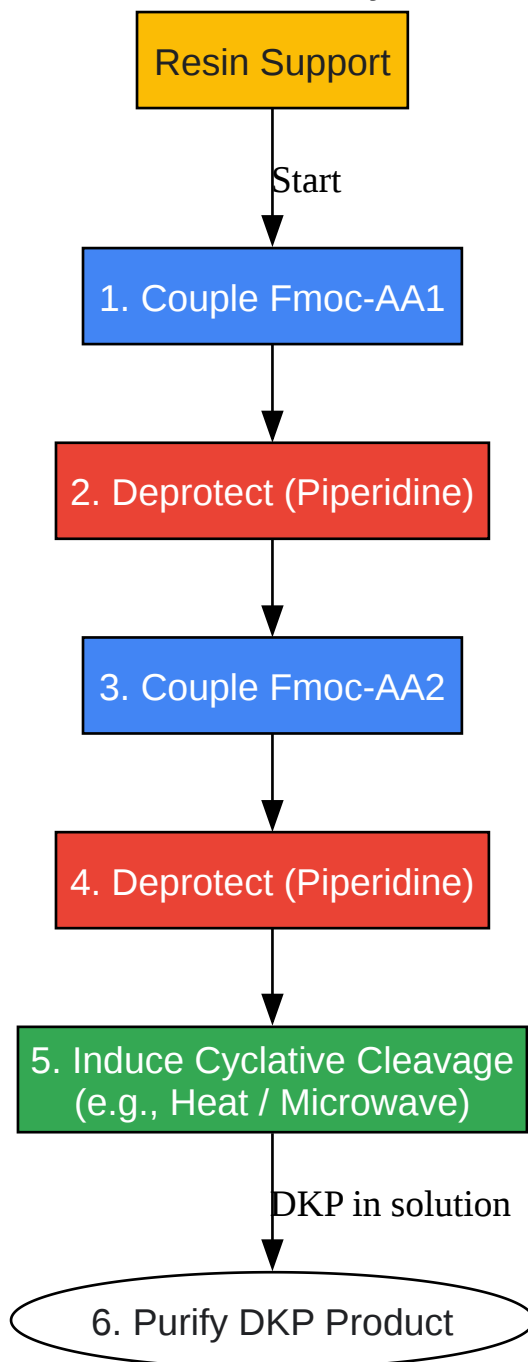
- Resin (e.g., Polystyrene, PEGA)
- Fmoc-protected amino acids
- Coupling agents (e.g., HATU, DIC)
- Bases (e.g., DIEA)
- Deprotection reagents (e.g., Piperidine in DMF)
- Cleavage cocktail (e.g., TFA-based)
- Solvents (DMF, DCM)

Procedure:

- Resin Loading: Swell the resin in a suitable solvent (e.g., DMF). Couple the first C-terminal Fmoc-protected amino acid to the resin using a coupling agent and a base.

- **Fmoc Deprotection:** Remove the Fmoc protecting group from the first amino acid by treating the resin with a solution of piperidine in DMF.
- **Second Amino Acid Coupling:** Couple the second N-terminal Fmoc-protected amino acid to the free amine of the first amino acid using a coupling agent and base.
- **N-Terminal Deprotection:** Remove the Fmoc group from the N-terminal amino acid as described in step 2. This exposes the terminal amine of the linear dipeptide, which is now tethered to the resin.
- **Cyclization and Cleavage:** Induce intramolecular aminolysis by heating the resin-bound dipeptide, often in a solvent like toluene or under microwave irradiation.^[11] The N-terminal amine attacks the ester linkage to the resin, causing cyclization and concomitant cleavage from the solid support. This releases the DKP product directly into the solution.^[7]
- **Purification:** Evaporate the solvent and purify the resulting DKP by chromatography or recrystallization as needed.

Workflow for Solid-Phase Synthesis of DKPs



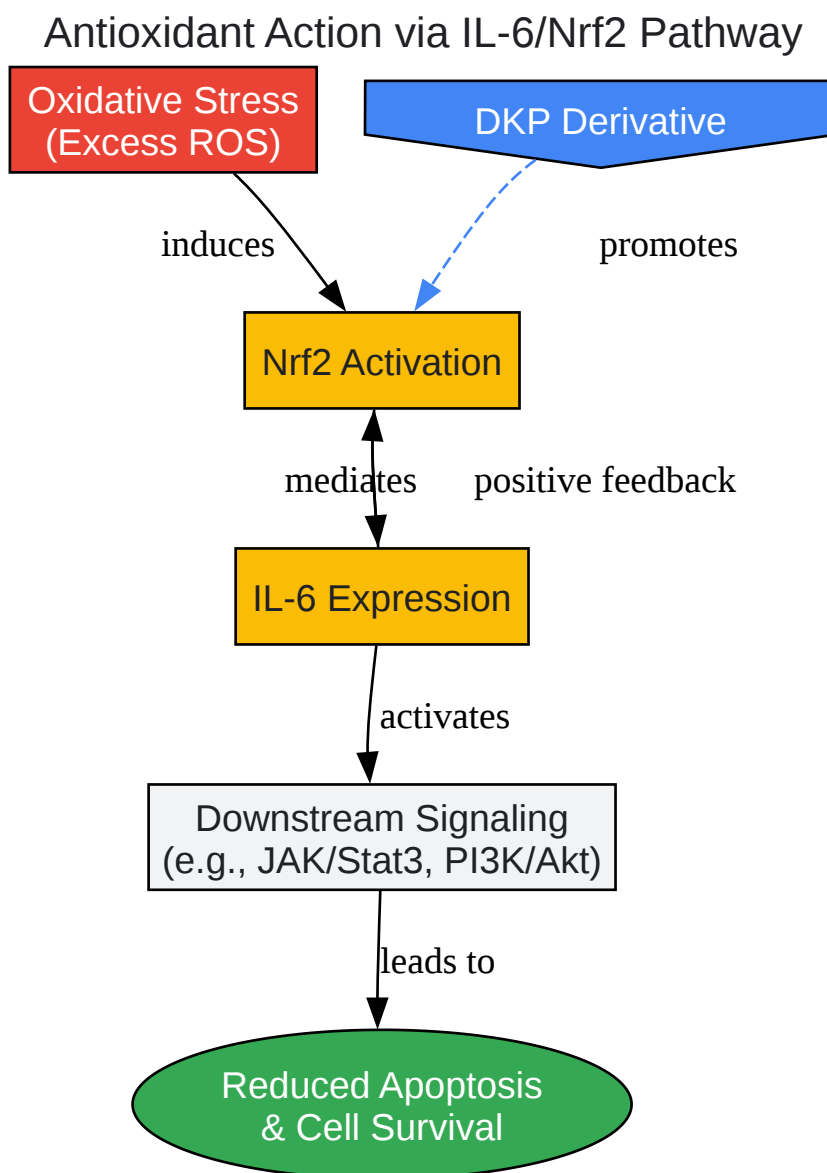
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Figure 2: A typical workflow for the solid-phase synthesis of DKPs.

Mechanisms of Action and Signaling Pathways

The diverse biological effects of piperazine-2,5-diones stem from their ability to interact with a multitude of cellular targets and pathways.

- **Anticancer Pathways:** Many DKP derivatives exert their anticancer effects by targeting fundamental cell signaling pathways that are dysregulated in cancer. The PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival, is a frequent target.^[19] Inhibition of this pathway can induce apoptosis (programmed cell death).^[19] Some DKPs have also been shown to arrest the cell cycle, for instance at the G2/M phase, preventing cancer cells from dividing.^[3]
- **Antioxidant Pathways:** Oxidative stress is implicated in numerous diseases. A series of novel 1,4-disubstituted piperazine-2,5-diones were designed as antioxidants.^[20] Their mechanism was shown to involve the IL-6/Nrf2 loop pathway. Under oxidative stress, the transcription factor Nrf2 mediates the expression of protective genes. These DKP compounds were found to modulate this pathway, thereby reducing cell apoptosis and promoting survival.^[20]
- **Anthelmintic Mechanism:** The parent piperazine scaffold's effectiveness against parasitic worms like *Ascaris lumbricoides* is a classic example of selective toxicity.^[15] It acts as an agonist on the inhibitory GABA (γ -aminobutyric acid) receptors in the parasites. This leads to hyperpolarization of nerve membranes, causing flaccid paralysis and allowing the host to expel the worms.^{[14][15]} The selectivity arises because the GABA receptors in helminths differ from those in their vertebrate hosts.^[15]



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Figure 3: DKP modulation of the IL-6/Nrf2 antioxidant pathway.

Conclusion and Future Outlook

From their discovery as simple cyclic structures to their current status as a privileged scaffold in medicinal chemistry, piperazine-2,5-diones have undergone a remarkable transformation. Their inherent stability, conformational rigidity, and synthetic tractability have established them as a cornerstone for the development of novel therapeutics. The continued exploration of natural product libraries, combined with advances in combinatorial chemistry and solid-phase

synthesis, promises to unlock new derivatives with enhanced potency and selectivity. As our understanding of their interactions with complex biological pathways deepens, piperazine-2,5-diones are poised to deliver the next generation of drugs targeting cancer, infectious diseases, and other critical unmet medical needs.

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